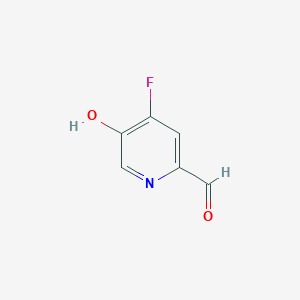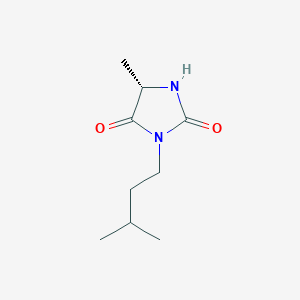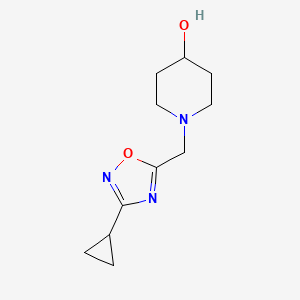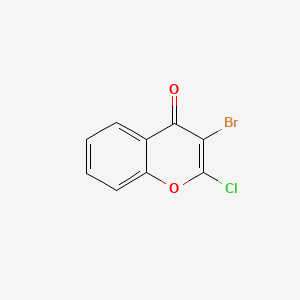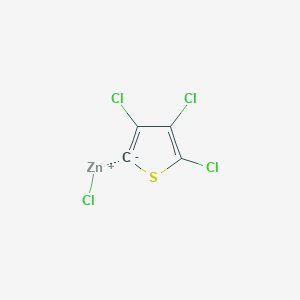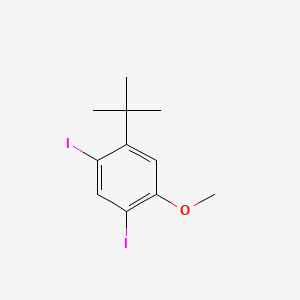
1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, two iodine atoms, and a methoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene typically involves the iodination of a methoxy-substituted benzene derivative. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the benzene ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of iodine-based radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
The mechanism of action of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene involves its interaction with molecular targets through its iodine atoms and methoxy group. The iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene can be compared with other similar compounds such as:
1-(tert-Butyl)-2,4-Dichloro-5-methoxybenzene: Similar structure but with chlorine atoms instead of iodine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
1-(tert-Butyl)-2,4-Dibromo-5-methoxybenzene: Contains bromine atoms instead of iodine. Bromine’s reactivity and size fall between chlorine and iodine, leading to different chemical behavior.
1-(tert-Butyl)-2,4-Diiodo-5-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Propriétés
Formule moléculaire |
C11H14I2O |
|---|---|
Poids moléculaire |
416.04 g/mol |
Nom IUPAC |
1-tert-butyl-2,4-diiodo-5-methoxybenzene |
InChI |
InChI=1S/C11H14I2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3 |
Clé InChI |
UJTPQXZJFCOXNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1I)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
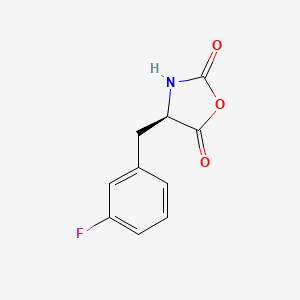
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)

